molecular formula C9H11BrN2 B8803053 4-Bromo-5,6,7,8-tetrahydroisoquinolin-8-amine CAS No. 1428651-87-9

4-Bromo-5,6,7,8-tetrahydroisoquinolin-8-amine

Cat. No. B8803053
M. Wt: 227.10 g/mol
InChI Key: FRQNZGBLRPLODX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-5,6,7,8-tetrahydroisoquinolin-8-amine is a useful research compound. Its molecular formula is C9H11BrN2 and its molecular weight is 227.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Bromo-5,6,7,8-tetrahydroisoquinolin-8-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-5,6,7,8-tetrahydroisoquinolin-8-amine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

1428651-87-9

Product Name

4-Bromo-5,6,7,8-tetrahydroisoquinolin-8-amine

Molecular Formula

C9H11BrN2

Molecular Weight

227.10 g/mol

IUPAC Name

4-bromo-5,6,7,8-tetrahydroisoquinolin-8-amine

InChI

InChI=1S/C9H11BrN2/c10-8-5-12-4-7-6(8)2-1-3-9(7)11/h4-5,9H,1-3,11H2

InChI Key

FRQNZGBLRPLODX-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=CN=CC(=C2C1)Br)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Bromo-6,7-dihydroisoquinolin-8(5H)-one (4.81 g, 21.3 mmol), titanium (IV) isopropoxide (12.5 mL, 42.6 mmol) and ammonia, 2.0 M solution in MeOH (53.2 mL, 106 mmol) were stirred at RT for 5 h. The reaction was cooled to 0° C. and NaBH4 (1.21 g, 31.9 mmol) was added portionwise over 10 min; the resulting mixture was stirred at RT for an additional 2 h. The reaction was quenched by pouring it into aq. ammonium hydroxide (25%), the precipitate was filtered and washed with EtOAc (3×, each time suspended in AcOEt and stirred for 5 min). The organic layer was separated and the remaining aqueous layer was extracted with EtOAc. The combined organic extracts were extracted with 1 M HCl. The acidic aqueous extracts were washed with ethyl acetate (1×), then treated with aqueous sodium hydroxide (2 M) to give pH 10-12, and extracted with EtOAc (3×). The combined organic extracts were washed with brine, dried (Na2SO4), and concentrated in vacuo to afford the title compound (4.11 g, 85%) as brown solid. MS: 225 (M+−H, 1Br).
Quantity
4.81 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
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Name
Quantity
53.2 mL
Type
reactant
Reaction Step One
Quantity
12.5 mL
Type
catalyst
Reaction Step One
Name
Quantity
1.21 g
Type
reactant
Reaction Step Two
Yield
85%

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